molecular formula C9H10ClNO B13136599 4-Chloro-2-(dimethylamino)benzaldehyde

4-Chloro-2-(dimethylamino)benzaldehyde

Cat. No.: B13136599
M. Wt: 183.63 g/mol
InChI Key: OJHWJOORRFBHEF-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 4-position and a dimethylamino group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(dimethylamino)benzaldehyde typically involves the chlorination of 2-(dimethylamino)benzaldehyde. One common method is the reaction of 2-(dimethylamino)benzaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Chloro-2-(dimethylamino)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison: 4-Chloro-2-(dimethylamino)benzaldehyde is unique due to the specific positioning of the chlorine and dimethylamino groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its isomers and other similar compounds. For example, the position of the chlorine atom can influence the compound’s electrophilicity and its behavior in substitution reactions .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)benzaldehyde

InChI

InChI=1S/C9H10ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3

InChI Key

OJHWJOORRFBHEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)C=O

Origin of Product

United States

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